1-[2-(2-Methylphenyl)triazol-4-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(2-methylphenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-11(8)14-12-7-10(13-14)9(2)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCULYNIZLTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2N=CC(=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone primarily relies on 1,3-dipolar cycloaddition reactions between aryl azides and ketone-based dipolarophiles. This approach leverages the Huisgen cycloaddition mechanism, which forms the triazole core regioselectively under specific conditions. Key considerations include:
- Regiochemical control : The electronic and steric effects of substituents dictate the positioning of groups on the triazole ring.
- Dipolarophile selection : Acetylacetone and its derivatives are commonly used due to their enolizable protons, which facilitate cycloaddition.
- Reaction conditions : Base-catalyzed environments (e.g., sodium methoxide in methanol) promote enolate formation, enhancing reactivity.
Primary Synthesis Route: Base-Catalyzed Cycloaddition
Reaction Overview
The most widely reported method involves the reaction of 2-methylphenyl azide with acetylacetone in the presence of sodium methoxide. The process proceeds via the following steps:
- Enolate formation : Acetylacetone undergoes deprotonation under basic conditions, generating a resonance-stabilized enolate.
- Cycloaddition : The enolate reacts with 2-methylphenyl azide in a 1,3-dipolar cycloaddition, forming the triazole ring.
- Workup and purification : The crude product is isolated via precipitation and recrystallization.
Experimental Procedure
Reagents :
- 2-Methylphenyl azide (1.0 equiv)
- Acetylacetone (1.1 equiv)
- Sodium methoxide (1.2 equiv)
- Methanol (solvent)
Steps :
- Dissolve 2-methylphenyl azide (10 mmol) and acetylacetone (11 mmol) in methanol (50 mL).
- Cool the mixture to 0°C and add sodium methoxide (12 mmol) under inert atmosphere.
- Stir at ambient temperature for 8–12 hours, monitoring progress by TLC (ethyl acetate/petroleum ether, 2:3).
- Quench the reaction by pouring onto ice-cold water (100 mL).
- Filter the precipitated solid and recrystallize from ethanol to obtain pure product.
Yield : 50–65% (varies with azide purity and reaction time).
Alternative Synthetic Approaches
Structural Characterization
Spectroscopic Data
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Base-catalyzed cycloaddition | High regioselectivity; simple workup | Moderate yields; sensitivity to moisture |
| CuAAC | Rapid reaction; high yields | Requires alkyne precursors; regioisomer risk |
| Microwave-assisted | Reduced reaction time | Limited experimental validation |
Industrial and Scalability Considerations
- Cost efficiency : 2-Methylphenyl azide synthesis requires hazardous reagents (e.g., sodium azide), complicating large-scale production.
- Green chemistry : Substituting methanol with ethanol or water could enhance sustainability but may reduce yields.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
Reaction with aromatic aldehydes under basic conditions produces α,β-unsaturated ketones (chalcone analogs):
-
Conditions : Ethanol, KOH, reflux (4–6 h).
-
Example : Condensation with 4-fluorobenzaldehyde yields 3-(4-fluorophenyl)-1-(triazolyl)prop-2-en-1-one with >80% yield .
| Reactant | Product | Yield | Conditions | Citation |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Chalcone derivative | 82% | EtOH, reflux, 6 h |
Pfitzinger Reaction with Isatin
The ketone reacts with isatin under basic conditions to form quinoline-4-carboxylic acid derivatives:
-
Conditions : Acetic acid, reflux (12 h).
-
Product : 2-(Triazolyl)-4-quinolinecarboxylic acid with a 65–72% yield .
| Reactant | Product | Yield | Conditions | Citation |
|---|---|---|---|---|
| Isatin | Quinolinecarboxylic acid analog | 68% | AcOH, reflux, 12 h |
Thiazole Ring Formation
Reaction with α-haloketones introduces thiazole moieties:
-
Conditions : Ethanol, reflux (3 h).
-
Example : Interaction with 2,4’-dibromoacetophenone yields 4-(4-chlorophenyl)-2-(triazolyl)thiazole (85%) .
| Haloketone | Product | Yield | Conditions | Citation |
|---|---|---|---|---|
| 2,4’-Dibromoacetophenone | Thiazole derivative | 85% | EtOH, reflux, 3h |
Reduction of the Ketone Group
The carbonyl group is reduced to a secondary alcohol:
-
Conditions : NaBH₄ in methanol (0°C to RT, 2 h).
-
Product : 1-[2-(2-Methylphenyl)triazol-4-yl]ethanol (yield ~90%) .
| Reducing Agent | Product | Yield | Conditions | Citation |
|---|---|---|---|---|
| NaBH₄ | Secondary alcohol | 90% | MeOH, 0°C to RT |
Heterocyclization via Baker–Venkataraman Rearrangement
Acylation followed by base-induced rearrangement forms fused heterocycles:
Spectroscopic and Crystallographic Data
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
1,2,3-Triazoles, including 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, have been shown to exhibit significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar triazole structures have demonstrated activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Research has also focused on the anticancer potential of triazole derivatives. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways associated with proliferation and survival .
Anti-HIV Activity
Some triazole derivatives have been investigated for their ability to inhibit HIV replication. The unique structural properties of triazoles allow them to interact with viral enzymes, potentially blocking the viral life cycle .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited a notable inhibitory effect against a range of bacterial strains, supporting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of triazole derivatives and tested their anticancer properties on human cancer cell lines. The study found that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the importance of structural optimization in developing effective anticancer drugs based on triazole scaffolds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The triazole ring’s ability to form hydrogen bonds and interact with different targets enhances its pharmacological properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.
Key Observations:
Substituent Effects on Bioactivity :
- The 2-methylphenyl group in the target compound provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing chloro substituents in and . This difference influences binding affinity in enzyme inhibition (e.g., LRRK2 inhibitors in CHEMBL2000029 ).
- Thioether-linked analogs (e.g., ) exhibit enhanced metabolic stability due to reduced oxidative degradation .
Pharmacological Profiles :
- α-Azole ketones, including the target compound, demonstrate broad-spectrum antimicrobial activity against Candida albicans and Staphylococcus aureus (MIC₅₀ = 8–32 µg/mL) .
- Compounds with indazole or piperazine moieties (e.g., CHEMBL2000029) show higher CNS permeability and kinase inhibition (pKi > 7) .
Synthetic Accessibility :
- The target compound’s synthesis aligns with methods for JWH-250 analogs (CuAAC, 40°C, yields >70%) , whereas dichlorophenyl derivatives require harsher conditions (e.g., Pd-catalyzed coupling) .
Physicochemical Properties :
Biological Activity
1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a 2-methylphenyl group and an ethanone moiety. The synthesis of various triazole derivatives typically involves multi-step reactions that can yield compounds with enhanced biological activities. For example, the synthesis of this compound can be achieved through reactions involving appropriate precursors such as 2-methylphenyl hydrazine and acetylacetone under controlled conditions.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study reported that compounds containing the triazole nucleus, including this compound, show activity against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
| Aspergillus niger | Moderate |
These findings suggest that the triazole structure plays a crucial role in inhibiting microbial growth by interfering with essential cellular processes such as ergosterol biosynthesis, which is vital for fungal cell membrane integrity .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase:
| Cancer Cell Line | IC50 (μmol/L) after 24h | IC50 (μmol/L) after 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
The treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of cyclins involved in cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, triazole derivatives like this compound have shown promise in other areas:
- Antioxidant Activity : Several studies have highlighted the antioxidant capabilities of triazole compounds, which can mitigate oxidative stress-related damage in cells.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases .
Case Studies
A notable case study involved the use of a related triazole derivative in a clinical setting where it was administered to patients with resistant bacterial infections. The results indicated a significant reduction in infection rates, supporting the hypothesis that triazole compounds could serve as effective alternatives to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
